molecular formula C18H20FN3O3 B2363052 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 2034436-49-0

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2363052
CAS RN: 2034436-49-0
M. Wt: 345.374
InChI Key: YKJULRPBRSWZHN-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being developed as a potential treatment for B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Pharmacokinetics and Bioequivalence

Research has focused on evaluating the pharmacokinetics and bioequivalence of fluoropyrimidine derivatives, such as S-1, an oral anticancer fluoropyrimidine formulation consisting of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate. A study aimed to evaluate the pharmacokinetics and bioequivalence of a newly developed generic formulation of S-1 in Chinese cancer patients compared with the branded reference formulation, showing similar pharmacokinetics with one dose (40 mg/m^2) in Chinese cancer patients and indicating that both formulations are well tolerated (Zhuang et al., 2013).

Clinical Trials and Treatment Efficacy

Numerous clinical trials have investigated the efficacy of fluoropyrimidine-based chemotherapy, such as capecitabine and S-1, in treating various cancers. For instance, a phase III trial investigated the effect of S-1 versus surgery alone in stage II or III gastric cancer, confirming that postoperative adjuvant therapy with S-1 significantly improves overall survival and relapse-free survival in patients who had undergone D2 gastrectomy (Sasako et al., 2011).

Drug Metabolism and Disposition

The disposition and metabolism of fluoropyrimidine derivatives have been the subject of pharmacological studies to understand their metabolic pathways and identify potential metabolites. For example, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provided insights into the drug's metabolic pathways, showing extensive metabolism and elimination primarily via the feces (Renzulli et al., 2011).

Pharmacogenetic Predictors of Chemotherapy Toxicity

Research has also focused on identifying pharmacogenetic predictors of toxicity in fluoropyrimidine-based chemotherapy. For example, a study highlighted the clinical significance of pharmacogenetic variants in genes like DPYD, TYMS, CDA, and MTHFR as predictors of fluoropyrimidine toxicity, underscoring the importance of considering genetic factors in chemotherapy planning and management (Loganayagam et al., 2013).

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-15-6-4-13(5-7-15)9-17(23)22-8-2-3-16(12-22)25-18-20-10-14(19)11-21-18/h4-7,10-11,16H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJULRPBRSWZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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